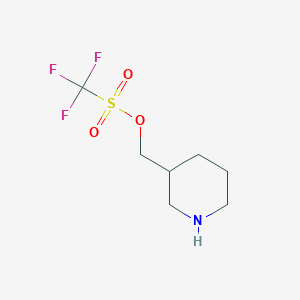

Piperidin-3-ylmethyl trifluoromethanesulfonate

Description

Piperidin-3-ylmethyl trifluoromethanesulfonate is a piperidine-based organic compound featuring a trifluoromethanesulfonate (triflate) group. The triflate moiety is a strong electron-withdrawing group, making it a reactive leaving group in organic synthesis. The piperidine ring provides a rigid bicyclic structure that enhances molecular interactions, particularly in medicinal chemistry and catalysis. This compound is often utilized as an intermediate in pharmaceutical synthesis due to its ability to participate in nucleophilic substitution reactions .

Properties

CAS No. |

906073-55-0 |

|---|---|

Molecular Formula |

C7H12F3NO3S |

Molecular Weight |

247.24 g/mol |

IUPAC Name |

piperidin-3-ylmethyl trifluoromethanesulfonate |

InChI |

InChI=1S/C7H12F3NO3S/c8-7(9,10)15(12,13)14-5-6-2-1-3-11-4-6/h6,11H,1-5H2 |

InChI Key |

GCQFYZSWXRTZPR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)COS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidin-3-ylmethyl trifluoromethanesulfonate typically involves the reaction of piperidine with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen fluoride generated during the reaction. The reaction conditions often include low temperatures to prevent decomposition of the reactants and products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control of temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Piperidin-3-ylmethyl trifluoromethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form piperidin-3-ylmethyl alcohol.

Oxidation Reactions: It can be oxidized to form piperidin-3-ylmethyl sulfonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Major Products

Nucleophilic Substitution: Products include piperidin-3-ylmethyl azide, piperidin-3-ylmethyl cyanide, and various piperidin-3-ylmethyl amines.

Reduction: The major product is piperidin-3-ylmethyl alcohol.

Oxidation: The major product is piperidin-3-ylmethyl sulfonic acid.

Scientific Research Applications

Applications in Drug Development

Pharmaceutical Synthesis:

Piperidin-3-ylmethyl trifluoromethanesulfonate has been utilized as an intermediate in the synthesis of biologically active compounds. Its derivatives are explored for their potential therapeutic effects across several drug classes, including anticancer agents and treatments for neurological disorders such as Alzheimer's disease .

Biological Activity:

Studies have indicated that compounds similar to this compound exhibit significant biological activities. For instance, derivatives have shown promise as ligands for serotonin receptors, which are crucial in the treatment of mood disorders . Additionally, its structural features may enhance interactions with biological targets, thereby improving pharmacokinetic properties .

Chemical Synthesis

Reactivity and Synthetic Routes:

The compound serves as a versatile reagent in organic synthesis. Its trifluoromethanesulfonate group acts as a strong electrophile, facilitating nucleophilic substitutions and other reactions that are essential for constructing complex molecular architectures.

Case Studies:

-

Synthesis of Anticancer Agents:

Recent advancements have demonstrated the use of this compound in synthesizing novel anticancer compounds through multi-component reactions. These compounds exhibited enhanced cytotoxicity against various cancer cell lines compared to existing drugs . -

Fluorination Strategies:

The incorporation of fluorine into piperidine derivatives has been studied to improve their pharmacological profiles. The fluorinated derivatives displayed altered basicity and improved receptor affinity, which could lead to better therapeutic outcomes .

Mechanism of Action

The exact mechanism of action of piperidin-3-ylmethyl trifluoromethanesulfonate is not well-documented. as a piperidine derivative, it is likely to interact with various molecular targets and pathways in biological systems. Piperidine derivatives are known to interact with neurotransmitter receptors, enzymes, and ion channels, leading to various pharmacological effects .

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

- Piperidin-2-ylmethyl trifluoromethanesulfonate (CAS 127075-48-3): Structural Difference: The triflate group is attached to the 2-position of the piperidine ring instead of the 3-position. The 3-ylmethyl derivative offers greater conformational flexibility for binding in biological systems .

Trifluoromethanesulfonate Derivatives with Heterocycles

- 1-Methylimidazole Trifluoromethanesulfonate :

- Key Difference : Replaces the piperidine ring with an imidazole ring.

- Reactivity : The imidazole ring’s aromaticity and basicity contrast with the aliphatic piperidine, making it more suitable for ionic liquid applications or acid catalysis .

- Vecuronium Trifluoromethanesulfonate :

Piperidine-Based Sulfonamides and Sulfonates

- N-Methyl-1-(piperidin-3-yl)methanesulfonamide :

- Functional Group : Contains a sulfonamide group instead of a triflate.

- Biological Relevance : Sulfonamides are common in antimicrobial agents, but the lack of a triflate group reduces electrophilicity, limiting its utility in cross-coupling reactions .

- 3-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine: Substituent Impact: Incorporates a fluorinated phenoxy group, enhancing lipid solubility and blood-brain barrier penetration compared to the triflate derivative .

Electronic and Reactivity Profiles

Triflate Group vs. Other Leaving Groups

The triflate group’s strong electron-withdrawing nature and stability of the triflate anion make it superior in reactions requiring high leaving-group ability, such as alkylation or arylation .

Comparison with Neuroactive and Antimicrobial Compounds

- N-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide :

- Activity : Targets ion channels due to the trifluoromethylphenyl group’s hydrophobicity. The carboxamide group enables hydrogen bonding, unlike the triflate’s electrophilic nature .

- 4-(Trifluoromethyl)phenol Derivatives: Limitation: Lack of a piperidine ring reduces binding affinity to central nervous system receptors compared to piperidin-3-ylmethyl trifluoromethanesulfonate .

Metabolic Stability and Bioavailability

- Trifluoromethyl Substitution: Compounds with trifluoromethyl groups exhibit enhanced metabolic stability due to the C–F bond’s resistance to enzymatic cleavage. Piperidin-3-ylmethyl triflate’s trifluoromethyl group improves pharmacokinetic profiles compared to non-fluorinated analogs .

Role in Cross-Coupling Reactions

This compound serves as an electrophile in Pd-catalyzed cross-coupling reactions, outperforming bromine or chlorine-substituted analogs due to faster reaction rates .

Comparison with Ionic Liquids

- 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate :

- Use : Ionic liquid for green chemistry. The piperidine-based triflate lacks ionic character but offers better volatility for gas-phase reactions .

Biological Activity

Piperidin-3-ylmethyl trifluoromethanesulfonate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological activity, including anticancer and antimicrobial properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted at the 3-position with a methyl group, linked to a trifluoromethanesulfonate moiety. The trifluoromethanesulfonate group enhances the compound's reactivity, making it a valuable candidate for various biological applications.

1. Anticancer Activity

Research indicates that derivatives of piperidine compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : Some derivatives have shown promising results in inhibiting the growth of cancer cells. A study highlighted that certain piperidine derivatives were able to induce apoptosis in cancer cells, demonstrating their potential as anticancer agents.

- Mechanism of Action : The mechanism often involves inhibition of tubulin polymerization at the colchicine binding site, which is crucial for cancer cell proliferation. For example, compound 17a from a related study displayed an IC50 value of 0.81 µM against PC3 prostate cancer cells, significantly outperforming standard chemotherapeutics like 5-fluorouracil .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 17a | PC3 | 0.81 | Colchicine binding site inhibitor |

2. Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

- Antimicrobial Efficacy : Some studies have reported that similar piperidine compounds exhibit antibacterial and antifungal activities. The presence of the trifluoromethanesulfonate group may enhance these effects by increasing the compound's ability to interact with microbial targets.

Study on Derivatives

A detailed investigation into the biological activities of piperidine derivatives showed that modifications to the piperidine ring can significantly alter their pharmacological profiles. For instance, structural changes led to varying degrees of MAO inhibitory activity, which is relevant for treating neurodegenerative diseases .

Synthesis and Evaluation

In another study focused on the synthesis of triflates and their biological evaluation, this compound was synthesized and tested for its reactivity in biological systems. The findings suggested that this compound could serve as a versatile building block in drug development due to its unique reactivity profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.